molecular formula C21H20N4O2 B11288967 1,9-Dimethyl-N~2~-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

1,9-Dimethyl-N~2~-(4-methylbenzyl)-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide

Cat. No.: B11288967
M. Wt: 360.4 g/mol
InChI Key: KNKRYTNTSDKLSR-UHFFFAOYSA-N
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Description

This compound belongs to the class of pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. Its complex name reflects its intricate structure, which includes fused pyridine, pyrrole, and pyrimidine rings. Let’s break it down:

    1,9-Dimethyl: Indicates two methyl groups attached at positions 1 and 9.

    N~2~-(4-methylbenzyl): The nitrogen at position 2 is linked to a 4-methylbenzyl group.

    4-oxo: Refers to the carbonyl group (C=O) at position 4.

    1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine: Describes the fused pyridine, pyrrole, and pyrimidine rings.

    2-carboxamide: Contains a carboxamide functional group (CONH~2~) at position 2.

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps

    Key Precursor: Start with 2-aminopyridine as the key precursor.

    Coupling Reaction: React 2-aminopyridine with malononitrile to form the intermediate N-(1H-benzimidazol-2-yl)carbonylhydrazine dicyanide.

    Amination Reactions: Various secondary amines (such as piperidine, morpholine, piperazine, diphenylamine, N-methylglucamine, and diethanolamine) react with the intermediate to yield different derivatives.

    Hydrolysis: Hydrolyze the cyano groups to carboxamide groups.

Industrial Production:: Industrial-scale production methods typically involve efficient and scalable synthetic routes, optimization of reaction conditions, and purification processes.

Chemical Reactions Analysis

This compound can undergo various reactions:

    Oxidation: It may be oxidized under specific conditions.

    Reduction: Reduction reactions can modify its functional groups.

    Substitution: Substituents can be added or replaced.

    Common Reagents: Reagents like sodium ethoxide, ethanol, and acetic anhydride play crucial roles.

    Major Products: The resulting products depend on the specific reaction conditions.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Researchers explore its potential as a drug scaffold due to its unique structure.

    Catalysis: Investigate its catalytic properties in organic transformations.

Biology and Medicine:: Industry::

    Materials Science: Explore its applications in materials and polymers.

Mechanism of Action

The exact mechanism remains an active area of research. It likely involves interactions with specific molecular targets and signaling pathways. Further studies are needed to elucidate this fully.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, researchers often compare it to related pyrido[1,2-A]pyrrolo[2,3-D]pyrimidines. Its uniqueness lies in the combination of fused heterocyclic rings and the specific substituents.

Properties

Molecular Formula

C21H20N4O2

Molecular Weight

360.4 g/mol

IUPAC Name

6,10-dimethyl-N-[(4-methylphenyl)methyl]-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide

InChI

InChI=1S/C21H20N4O2/c1-13-6-8-15(9-7-13)12-22-20(26)17-11-16-19(24(17)3)23-18-14(2)5-4-10-25(18)21(16)27/h4-11H,12H2,1-3H3,(H,22,26)

InChI Key

KNKRYTNTSDKLSR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(N2C)N=C4C(=CC=CN4C3=O)C

Origin of Product

United States

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